molecular formula C9H12FNO B1289145 3-Amino-3-(4-fluorophenyl)propan-1-ol CAS No. 612532-52-2

3-Amino-3-(4-fluorophenyl)propan-1-ol

Cat. No. B1289145
M. Wt: 169.2 g/mol
InChI Key: CCJPLYPJQZYBLI-UHFFFAOYSA-N
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Description

3-Amino-3-(4-fluorophenyl)propan-1-ol is a compound that is closely related to the class of β-amino acids, which are fluorinated building blocks in synthesis and non-proteinogenic amino acids. The compound is structurally similar to 3-Amino-3-(4-fluorophenyl)propionic acid, which has been studied for its vibrational and electronic structure using DFT and ab initio methods .

Synthesis Analysis

The synthesis of related fluorinated compounds involves the reaction of precursors with specific reagents under controlled conditions. For example, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with a similar fluorophenyl moiety, was synthesized from a bromophenyl-fluorophenyl cyclohexene carboxylate and ammonium acetate in glacial acetic acid . This provides insight into potential synthetic routes that could be adapted for the synthesis of 3-Amino-3-(4-fluorophenyl)propan-1-ol.

Molecular Structure Analysis

The molecular structure of related fluorinated amino acids has been characterized using various spectroscopic techniques. For instance, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond . These findings suggest that 3-Amino-3-(4-fluorophenyl)propan-1-ol may also exhibit specific intramolecular interactions and crystalline features.

Chemical Reactions Analysis

The reactivity of fluorinated amino acids can be inferred from their electronic and vibrational properties. The study of 3-Amino-3-(4-fluorophenyl)propionic acid using NBO, AIM, and NCI methods showed delocalization of electronic charge in intra- and intermolecular N–H…O bonding, indicating medium-strong hydrogen bonds . This suggests that 3-Amino-3-(4-fluorophenyl)propan-1-ol could participate in similar hydrogen bonding, affecting its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids are influenced by their molecular structure. The vibrational frequencies of NH3+ and COO− moieties in 3-Amino-3-(4-fluorophenyl)propionic acid were computed and showed good agreement with experimental IR and Raman spectra . Additionally, the thermal stability of related compounds, as determined by TGA and DTA, provides information on the robustness of these molecules under various conditions . These analyses are relevant to understanding the properties of 3-Amino-3-(4-fluorophenyl)propan-1-ol.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Research on derivatives of phenmetrazine, such as 3-Fluorophenmetrazine (3-FPM), which is closely related to 3-Amino-3-(4-fluorophenyl)propan-1-ol, has shown its potential in medical use but also as a drug of abuse. A study developed and validated a method for detecting 3-FPM in biological samples, providing crucial data for forensic and clinical cases. This method could be adapted for compounds like 3-Amino-3-(4-fluorophenyl)propan-1-ol, highlighting its importance in understanding the pharmacokinetics of new psychoactive substances (Grumann et al., 2019).

Chemical Structure and Properties

Ab initio and DFT studies have been conducted on similar compounds, revealing insights into their vibrational and electronic structures. Such studies are essential for understanding the chemical behavior and potential applications of 3-Amino-3-(4-fluorophenyl)propan-1-ol in material science and as a building block in synthesis (Pallavi & Tonannavar, 2020).

Corrosion Inhibition

Tertiary amines synthesized from similar compounds have shown to inhibit carbon steel corrosion, suggesting applications in industrial settings for corrosion protection. This demonstrates the potential of 3-Amino-3-(4-fluorophenyl)propan-1-ol derivatives in creating protective coatings or additives in materials prone to corrosion (Gao, Liang, & Wang, 2007).

Antimicrobial Activity

Compounds synthesized from 3-Amino-3-(4-fluorophenyl)propan-1-ol and its derivatives have been evaluated for antimicrobial activity, offering potential applications in developing new antimicrobial agents. This research direction is crucial in addressing the growing concern over antibiotic resistance (Nagamani et al., 2018).

Antioxidant Properties

Studies on compounds structurally related to 3-Amino-3-(4-fluorophenyl)propan-1-ol have demonstrated antioxidant activity, indicating potential applications in pharmaceuticals or as dietary supplements. The antioxidant properties of these compounds depend on the structural characteristics, such as the length of the alkyl chain (Isakhanyan et al., 2011).

Safety And Hazards

Safety data for “3-Amino-3-(4-fluorophenyl)propan-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash thoroughly after handling .

properties

IUPAC Name

3-amino-3-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJPLYPJQZYBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622542
Record name 3-Amino-3-(4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-fluorophenyl)propan-1-ol

CAS RN

612532-52-2
Record name 3-Amino-3-(4-fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-3-(4-fluorophenyl)propan-1-ol
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